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molecular formula C9H6ClNS B3120748 2-(4-Chlorophenyl)thiazole CAS No. 27149-26-4

2-(4-Chlorophenyl)thiazole

Cat. No. B3120748
M. Wt: 195.67 g/mol
InChI Key: ZOXFEAVBPDEHEV-UHFFFAOYSA-N
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Patent
US09266873B2

Procedure details

Using 2-bromothiazole (0.5 g, 3.05 mmol) and (4-chlorophenyl)boronic acid (0.57 g, 3.65 mmol) and following the procedure described in Example 7, Step 1, the title compound was obtained after purification by column chromatography (15% ethyl acetate in hexane) as colorless viscous liquid (0.5 g, 80% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.95 (d, 2H), 7.92 (d, 1H), 7.80 (d, 1H), 7.55 (d, 2H); LC-MS m/z calculated for [M+H]+195.99. found 195.9.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[Cl:7][C:8]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10][CH:9]=1>>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([C:2]2[S:3][CH:4]=[CH:5][N:6]=2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1SC=CN1
Step Two
Name
Quantity
0.57 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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